

# A Comparative Guide to Assessing Tubulin Polymerization Inhibition by Dibenzosuberenol Analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dibenzosuberenol*

Cat. No.: *B089108*

[Get Quote](#)

## Introduction

Microtubules, the dynamic polymers of  $\alpha$ - and  $\beta$ -tubulin heterodimers, are cornerstones of the eukaryotic cytoskeleton.<sup>[1]</sup> They are indispensable for a multitude of cellular processes, including the maintenance of cell architecture, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.<sup>[2][3]</sup> The inherent dynamism of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function. This dynamism makes tubulin a highly validated and attractive target for anticancer therapeutics, as its disruption can selectively trigger mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly proliferating cancer cells.<sup>[1][4]</sup>

Microtubule-targeting agents are broadly classified into two main categories: stabilizing agents (e.g., taxanes like Paclitaxel) and destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).<sup>[1][5]</sup> The colchicine binding site, located at the interface between the  $\alpha$ - and  $\beta$ -tubulin subunits, is a particularly important pocket for the development of potent tubulin polymerization inhibitors.<sup>[6][7]</sup>

Inspired by the natural products colchicine and combretastatin A-4 (CA4), **dibenzosuberenol** analogs have emerged as a promising class of synthetic small molecules that potently inhibit tubulin polymerization by interacting with the colchicine binding site.<sup>[8][9]</sup> These compounds often exhibit significant cytotoxicity against a range of human cancer cell lines and can function as vascular disrupting agents (VDAs), which damage established tumor vasculature.<sup>[8][9][10]</sup>

This guide provides an in-depth technical comparison of **dibenzosuberenol** analogs with other tubulin inhibitors, supported by experimental data and detailed protocols for their assessment. It is designed for researchers, scientists, and drug development professionals seeking to evaluate this class of compounds.

## Mechanism of Action: From Tubulin Binding to Cell Death

The primary mechanism of action for **dibenzosuberenol** analogs is the destabilization of microtubules.<sup>[8][9]</sup> This is achieved through a direct interaction with tubulin heterodimers, preventing their assembly into microtubules.

- **Binding to the Colchicine Site:** **Dibenzosuberenol** analogs, structurally reminiscent of colchicine and combretastatin A-4, bind to a specific pocket on the  $\beta$ -tubulin subunit, near the interface with the  $\alpha$ -tubulin subunit.<sup>[6][8][10]</sup> This binding event sterically hinders the conformational changes required for the tubulin dimer to incorporate into a growing microtubule protofilament.<sup>[5]</sup>
- **Inhibition of Polymerization:** By occupying the colchicine site, the analogs effectively cap the growing end of microtubules and prevent the addition of new tubulin dimers.<sup>[5]</sup> This shifts the dynamic equilibrium of microtubules towards depolymerization, leading to a net loss of the microtubule network within the cell.<sup>[11]</sup>
- **Downstream Cellular Consequences:** The disruption of microtubule dynamics has profound effects on the cell, particularly during mitosis.
  - **Mitotic Arrest:** The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, triggering the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.<sup>[12][13]</sup>
  - **Apoptosis Induction:** Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway.<sup>[14]</sup> This can involve the activation of various signaling cascades, including the JNK pathway, and is often mediated by the Bcl-2 family of proteins and subsequent caspase activation.<sup>[15]</sup> In some contexts, the cell fate following mitotic catastrophe is determined by the p21 protein, which can promote cell cycle arrest and inhibit apoptosis.<sup>[12]</sup>

[Click to download full resolution via product page](#)

Caption: Mechanism of action for **Dibenzosuberol** analogs.

## Comparative Analysis of Inhibitory Potency

The efficacy of tubulin inhibitors is typically quantified by their IC<sub>50</sub> value, the concentration required to inhibit 50% of tubulin polymerization in an in vitro assay. **Dibenzosuberenol** analogs have demonstrated potent activity, often comparable to or exceeding that of established natural products.

## Structure-Activity Relationship (SAR) Insights

Studies have revealed key structural features that govern the activity of **dibenzosuberenol** analogs.<sup>[8][9]</sup>

- Pendant Aryl Ring: The substitution pattern on the phenyl ring attached to the seven-membered suberene core is critical. A 3,4,5-trimethoxy pattern, similar to that found in colchicine and combretastatin A-4, is often optimal for high potency.<sup>[9][10]</sup>
- Fused Aromatic Ring: Modifications on the fused benzene ring, such as the introduction of amino or hydroxyl groups, can significantly modulate both tubulin inhibitory activity and cytotoxic potency.<sup>[8][10]</sup> For example, an aminobenzosuberene analogue demonstrated pronounced cytotoxicity and potent inhibition of tubulin polymerization (IC<sub>50</sub> = 1.2  $\mu$ M).<sup>[10][16]</sup>
- Seven-Membered Ring: The degree of unsaturation and substitution on the suberene ring also impacts activity. Saturation of certain double bonds or introduction of functional groups like ketones can be tolerated or even enhance potency.<sup>[8]</sup>

## Performance Comparison

The following tables summarize the inhibitory potency of representative **dibenzosuberenol** analogs compared to standard tubulin-targeting agents.

Table 1: Tubulin Polymerization Inhibition by **Dibenzosuberenol** Analogs

| Compound ID | Key Structural Features                   | Tubulin IC50 (μM) | Reference |
|-------------|-------------------------------------------|-------------------|-----------|
| KGP18       | Benzosuberene with phenolic group         | ~1.0 - 2.0        | [8][9]    |
| KGP156      | Amino congener of KGP18                   | 1.2               | [10][16]  |
| Analog 13   | Bromine substitution on suberene ring     | ≤ 0.5             | [8]       |
| Analog 19   | Ethyl ester at 4-position phenolic moiety | ≤ 0.5             | [8]       |
| Analog 4    | Nitrobenzosuberene                        | 2.5               | [10]      |

Table 2: Comparative Potency of Tubulin Inhibitors

| Compound                         | Binding Site | Class        | Tubulin IC50 (μM)         | Reference |
|----------------------------------|--------------|--------------|---------------------------|-----------|
| Dibenzosuberenol Analog (KGP156) | Colchicine   | Destabilizer | 1.2                       | [10]      |
| Combretastatin A-4 (CA4)         | Colchicine   | Destabilizer | ~1.0 - 2.0                | [9][10]   |
| Colchicine                       | Colchicine   | Destabilizer | ~2.0 - 3.0                | [13][17]  |
| Nocodazole                       | Colchicine   | Destabilizer | ~2.3                      | [18]      |
| Vinblastine                      | Vinca        | Destabilizer | ~3.0                      | [19]      |
| Paclitaxel (Taxol)               | Taxane       | Stabilizer   | (Enhances Polymerization) | [19][20]  |

## Experimental Protocols for Assessment

To rigorously evaluate the activity of **dibenzosuberenol** analogs, a multi-faceted approach combining in vitro biochemical assays and cell-based functional assays is essential.

## Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The fluorescence-based method offers higher sensitivity than traditional turbidity assays.[\[19\]](#)[\[21\]](#)

**Principle:** A fluorescent reporter, which preferentially binds to polymerized microtubules, is included in the reaction. As tubulin assembles, the fluorescence intensity increases, following a sigmoidal curve. Inhibitors of polymerization will decrease the rate and extent of this fluorescence increase.[\[11\]](#)[\[21\]](#)

**Step-by-Step Methodology:**

- **Reagent Preparation:**
  - **Tubulin Stock (10 mg/mL):** Reconstitute lyophilized >99% pure tubulin (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl<sub>2</sub>, 0.5 mM EGTA) containing 1 mM GTP. Aliquot and store at -80°C.[\[21\]](#)
  - **GTP Stock (100 mM):** Dissolve GTP in sterile water, aliquot, and store at -80°C.[\[21\]](#)
  - **Test Compound (10x):** Prepare serial dilutions of the **dibenzosuberenol** analog in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 2%.[\[21\]](#)
  - **Controls (10x):** Prepare a known inhibitor (e.g., 100 μM Nocodazole) and an enhancer (e.g., 100 μM Paclitaxel) as positive controls, and a vehicle control (buffer with DMSO).[\[21\]](#)
  - **Tubulin Reaction Mix:** On ice, prepare the final reaction mix to a tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter, as per the manufacturer's instructions (e.g., from a kit like Cytoskeleton, Inc. #BK011P).[\[12\]](#)[\[21\]](#)

- Assay Procedure:

- Pre-warm a temperature-controlled 96-well microplate reader to 37°C. Use a black, flat-bottom half-area plate.[21]
- Add 5  $\mu$ L of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.
- To initiate polymerization, add 45  $\mu$ L of the ice-cold tubulin reaction mix to each well, for a final volume of 50  $\mu$ L. Avoid introducing bubbles.[21]
- Immediately place the plate in the reader and begin kinetic measurements. Record fluorescence (e.g., Ex: 360 nm, Em: 420-450 nm) every 30-60 seconds for 60-90 minutes. [19][22]

- Data Analysis:

- Plot fluorescence intensity versus time to generate polymerization curves.
- Determine key parameters: Vmax (maximum polymerization rate) and A\_max (maximum polymer mass at steady-state).[1]
- To determine the IC50 value, plot the Vmax or A\_max as a function of the logarithm of the test compound concentration and fit the data to a dose-response curve.[1]



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro tubulin polymerization assay.

## Protocol 2: Immunofluorescence Microscopy of Microtubule Disruption

This cell-based assay provides direct visual evidence of a compound's effect on the microtubule cytoskeleton within intact cells.

**Principle:** Cells are treated with the test compound, then fixed and permeabilized. The microtubule network is stained using a primary antibody against  $\alpha$ - or  $\beta$ -tubulin, followed by a fluorescently-labeled secondary antibody. Disruption of the microtubule network is then visualized by fluorescence microscopy.[11]

Step-by-Step Methodology:

- Cell Culture and Treatment:

- Plate adherent cancer cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.[12]
- Treat the cells with various concentrations of the **dibenzosuberenol** analog (and controls) for a specified time (e.g., 18-24 hours).[12][18]

- Fixation and Permeabilization:

- Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
- Fix the cells with 4% formaldehyde in PBS for 20-30 minutes at room temperature.[18]
- Wash twice with PBS.
- Permeabilize the cell membranes with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 10-20 minutes.[18]

- Immunostaining:

- Wash twice with PBS.
- Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) for 45-60 minutes.[23]
- Incubate with a primary antibody against  $\alpha$ -tubulin (e.g., mouse anti- $\alpha$ -tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light.[12]
- (Optional) Counterstain nuclei with DAPI.[12]

- Imaging and Analysis:

- Wash three times with PBS.
- Mount the coverslips onto glass slides using an anti-fade mounting medium.
- Visualize the cells using a confocal or high-resolution fluorescence microscope.
- Expected Result: Untreated cells will show a fine, filamentous network of microtubules throughout the cytoplasm. Treated cells will show a dose-dependent disruption, characterized by diffuse tubulin staining and loss of the filamentous network.[11][12]



[Click to download full resolution via product page](#)

Caption: Workflow for immunofluorescence analysis of microtubules.

## Protocol 3: Flow Cytometry for Mitotic Arrest and Apoptosis

This quantitative method assesses the downstream effects of tubulin inhibition on the cell cycle and cell viability.

Principle:

- Cell Cycle: Cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide, PI). The fluorescence intensity is proportional to the DNA content, allowing for quantification of cells in G1, S, and G2/M phases. Tubulin inhibitors cause an accumulation of cells in the G2/M phase.[13][24]
- Apoptosis: Cells are co-stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic/necrotic cells with compromised membranes). This allows for differentiation between viable, early apoptotic, and late apoptotic/necrotic populations.[13][14]

Step-by-Step Methodology:

- Cell Culture and Treatment:
  - Seed cells in a multi-well plate and treat with the **dibenzosuberenol** analog for a relevant time course (e.g., 24, 48, 72 hours).[13][14]
- Cell Harvesting:
  - Collect both adherent and floating cells to ensure all populations are analyzed.
  - Wash cells with cold PBS and centrifuge to form a cell pellet.
- Staining for Cell Cycle Analysis:
  - Resuspend the cell pellet and fix in cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.
  - Wash the cells with PBS.

- Resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
- Staining for Apoptosis Analysis:
  - Wash the harvested (unfixed) cells with cold PBS.
  - Resuspend the cells in 1x Annexin V Binding Buffer.
  - Add FITC-conjugated Annexin V and PI to the cell suspension.
  - Incubate for 15 minutes at room temperature in the dark.[14]
- Flow Cytometry:
  - Analyze the stained cells on a flow cytometer promptly.
  - For cell cycle, acquire data and analyze the DNA content histograms to quantify the percentage of cells in G1, S, and G2/M.
  - For apoptosis, create dot plots (Annexin V vs. PI) to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).[14]

## Conclusion and Future Perspectives

**Dibenzosuberenol** analogs represent a robust and promising class of tubulin polymerization inhibitors that act at the colchicine binding site.[8][9] Their potent inhibition of tubulin assembly, often in the low micromolar range, translates to effective G2/M cell cycle arrest and induction of apoptosis in a variety of cancer cell lines.[10][12] The favorable structure-activity relationship data provides a clear roadmap for the rational design of new, even more potent analogs.[8][25]

Beyond their direct cytotoxic effects, many of these compounds also exhibit potent vascular disrupting activity, a dual mechanism that is highly advantageous for cancer therapy.[8][9] Future research should focus on optimizing the pharmacokinetic properties of lead compounds to improve their *in vivo* efficacy and safety profiles. Further investigation into potential mechanisms of resistance and the development of water-soluble prodrug formulations will be critical steps in translating these promising preclinical candidates into clinical therapies.[9] The

comprehensive assessment framework provided in this guide offers a validated system for advancing these and other novel tubulin inhibitors through the drug discovery pipeline.

## References

- Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. (n.d.). NIH.
- An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. (2012). NIH.
- Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. (n.d.). PMC.
- A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (n.d.). Jove.
- Microtubule disruption upon CNS damage triggers mitotic entry via TNF signaling activation. (2021). eLife.
- Microtubules and Their Role in Cellular Stress in Cancer. (2015). PMC.
- An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. (2012). PubMed.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). PMC.
- From signaling pathways to microtubule dynamics: The key players. (2007). ResearchGate.
- Microtubule disruption suppresses allergic response through the inhibition of calcium influx in the mast cell degranulation pathway. (2005). PubMed.
- A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). NIH.
- The IC 50 values (μM) of inhibition of tubulin polymerization. (n.d.). ResearchGate.
- Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. (2020). MDPI.
- Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. (2021). MDPI.
- CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. (2009). AACR Journals.
- A Novel Resveratrol Based Tubulin Inhibitor Induces Mitotic Arrest and Activates Apoptosis in Cancer Cells. (2016). ResearchGate.
- Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. (2021). ResearchGate.
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2014). PMC.
- Chart comparing the IC50 values of the compounds for different cell lines. (n.d.). ResearchGate.

- A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. (2016). PMC.
- Imaging Microtubules in vitro at High Resolution while Preserving their Structure. (2021). Bio-protocol.
- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2018). MDPI.
- Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). PMC.
- Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures. (2017). PubMed.
- Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2013). PubMed.
- Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity. (2018). PMC.
- Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). ResearchGate.
- In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. (2018). arXiv.
- Chemical structures of tubulin inhibitors screened in this study. (n.d.). ResearchGate.
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2020). NIH.
- Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. (2013). PubMed Central.
- What are the therapeutic candidates targeting Tubulin? (2025). Patsnap Synapse.
- Molecular Mechanism of Action of Microtubule-Stabilizing Anticancer Agents. (2015). Science.
- Anti-tubulin agents of natural origin: Targeting taxol, vinca, and colchicine binding domains. (2019). European Journal of Medicinal Chemistry.
- Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy. (2020). PMC.
- Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][8][11]triazolo[1,5-a]pyrimidines. (2021). PubMed.
- Mechanism of action of antitumor drugs that interact with microtubules and tubulin. (2003). PubMed.
- Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel. (2011). PMC.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maxanim.com [maxanim.com]
- 20. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Assessing Tubulin Polymerization Inhibition by Dibenzosuberenol Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089108#assessing-the-tubulin-polymerization-inhibition-by-dibenzosuberenol-analogs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)